molecular formula C7H2FN3 B2588711 3-Fluoropyridine-2,6-dicarbonitrile CAS No. 2567504-58-7

3-Fluoropyridine-2,6-dicarbonitrile

Cat. No.: B2588711
CAS No.: 2567504-58-7
M. Wt: 147.112
InChI Key: CRMVZYMHESSGFQ-UHFFFAOYSA-N
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Description

3-Fluoropyridine-2,6-dicarbonitrile is a fluorinated pyridine derivative with the molecular formula C7H2FN3. It is characterized by the presence of a fluorine atom at the 3-position and two cyano groups at the 2- and 6-positions of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropyridine-2,6-dicarbonitrile typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2,6-dicyanopyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production. Optimization of reaction parameters, such as temperature, solvent, and reaction time, is essential to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-Fluoropyridine-2,6-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoropyridine-2,6-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoropyridine-2,6-dicarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the fluorine atom and cyano groups can influence the compound’s binding affinity and selectivity for its targets. The exact pathways involved vary depending on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine
  • 3-Cyanopyridine

Comparison

3-Fluoropyridine-2,6-dicarbonitrile is unique due to the presence of both fluorine and cyano groups, which impart distinct electronic and steric properties. Compared to other fluoropyridines, it exhibits different reactivity patterns and potential applications. For example, 2-Fluoropyridine and 4-Fluoropyridine lack the cyano groups, resulting in different chemical behavior and uses. 2,6-Difluoropyridine has two fluorine atoms, which can lead to different substitution and reaction pathways .

Properties

IUPAC Name

3-fluoropyridine-2,6-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2FN3/c8-6-2-1-5(3-9)11-7(6)4-10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMVZYMHESSGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1C#N)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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